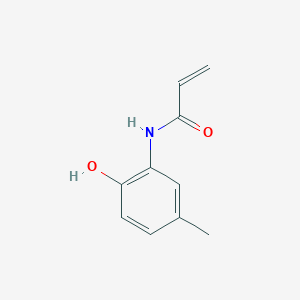

N-(2-hydroxy-5-methylphenyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAONKLOXQKUBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide typically involves the reaction of 2-hydroxy-5-methylaniline with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Conjugation with Biological Nucleophiles

The compound’s α,β-unsaturated carbonyl system undergoes Michael addition with soft nucleophiles like glutathione (GSH). This reaction is critical in detoxification pathways but also contributes to oxidative stress by disrupting cellular redox balance .

| Reaction Parameter | Value/Description | Source |

|---|---|---|

| Second-order rate constant (k GSH) | Expected range: 2.5–134.8 M⁻¹h⁻¹* | |

| Major product | GSH conjugate at β-carbon |

*Predicted based on structural analogs; steric hindrance from the methyl group may lower reactivity compared to N,N′-methylenebis(acrylamide) (k GSH = 134.8 M⁻¹h⁻¹) .

Oxidation Reactions

The phenolic hydroxyl group at the 2-position is susceptible to oxidation under specific conditions, forming quinone-like derivatives . This reactivity is modulated by electron-donating substituents (e.g., the 5-methyl group) .

Key Observations:

-

Oxidation potential increases with electron-rich aromatic systems.

-

Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .

Reduction Reactions

The acrylamide moiety can be reduced to form N-(2-hydroxy-5-methylphenyl)propionamide via catalytic hydrogenation or hydride agents (e.g., NaBH₄) .

| Reduction Method | Product Structure | Notes |

|---|---|---|

| Catalytic hydrogenation (H₂/Pd) | Saturated amide | High yield |

| Lithium aluminum hydride (LiAlH₄) | Amine derivative | Partial selectivity |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling etherification or esterification :

Example:

-

R-X : Alkyl halides, acyl chlorides.

-

Steric effects from the methyl group reduce reaction rates compared to unsubstituted analogs .

Polymerization

Under radical initiators (e.g., azobisisobutyronitrile, AIBN), the compound undergoes chain-growth polymerization via the acrylamide double bond, forming polyacrylamide derivatives .

Metabolic Activation

While not a direct chemical reaction, metabolic conversion to glycidamide derivatives via cytochrome P450 enzymes is a critical pathway for genotoxicity. This epoxide intermediate reacts with DNA, forming adducts linked to carcinogenicity .

Quantum Chemical Insights

Computational studies highlight:

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems

N-(2-hydroxy-5-methylphenyl)acrylamide is utilized in the development of drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating drugs, allowing for controlled release over time. Research indicates that such hydrogels can be engineered to respond to environmental stimuli, enhancing the precision of drug delivery in therapeutic applications .

Tissue Engineering

In tissue engineering, this compound can be polymerized to create scaffolds that mimic the extracellular matrix. These scaffolds support cell attachment and proliferation, which is crucial for tissue regeneration. Studies have shown that incorporating this compound into polymer blends improves mechanical properties and biocompatibility, making it a valuable material for developing artificial tissues .

Biodegradable Implants

The compound has also been explored in the context of biodegradable implants. Its incorporation into polymer matrices can lead to materials that degrade over time while supporting tissue growth. This application is particularly relevant in orthopedic surgery and wound healing, where temporary support structures are needed .

Industrial Applications

Adhesives and Sealants

this compound serves as a key ingredient in formulating adhesives and sealants. Its reactivity allows for strong bonding characteristics, making it suitable for various substrates. The compound's ability to withstand thermal and chemical stress enhances the durability of products manufactured using it .

Coatings and Inks

In the coatings industry, this compound is used to produce films that provide protective barriers against moisture and chemicals. Its incorporation into ink formulations improves adhesion and durability on various surfaces, which is essential for packaging and labeling applications .

Cosmetic Applications

Skin Care Products

The cosmetic industry has recognized the potential of this compound as a film-forming agent in skin care formulations. It contributes to the texture and stability of creams and lotions while also providing moisturizing properties. Its compatibility with other ingredients allows for innovative formulations that enhance skin feel and efficacy .

Hair Care Products

In hair care formulations, this compound acts as a conditioning agent that improves the manageability and appearance of hair. It helps create a protective layer around hair fibers, reducing damage from environmental factors while enhancing shine .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substituents on the phenyl ring and acrylamide backbone significantly alter physicochemical properties. Key comparisons include:

Key Trends :

- Bulky substituents (e.g., benzofuran in Compound 13) reduce melting points, likely due to disrupted crystallinity .

- Polar groups (e.g., -Cl in Compound 14) increase melting points via enhanced intermolecular interactions .

- Hydroxy/methoxy groups (e.g., in and ) correlate with bioactivity, suggesting the target compound’s -OH and -CH₃ groups may similarly enhance interactions with biological targets .

Anti-inflammatory and Neuroprotective Effects

- : Compounds with hydroxy/methoxy-phenyl groups (e.g., Compound 4) exhibit potent anti-inflammatory activity (IC₅₀ <17.21 μM), likely due to hydrogen bonding with inflammatory enzymes .

The target compound’s 2-hydroxy-5-methylphenyl group may similarly modulate inflammatory or neuronal pathways, though empirical data are needed.

Comparison with Benzamide Analogs

- : The crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide reveals intramolecular hydrogen bonding between the -OH and carbonyl groups, stabilizing the planar conformation .

Biological Activity

N-(2-hydroxy-5-methylphenyl)acrylamide, a compound belonging to the acrylamide family, has garnered attention due to its biological activities, particularly its cytotoxic effects and potential implications in carcinogenicity. This article delves into the compound's mechanisms of action, its biological effects, and relevant research findings.

This compound is characterized by its electrophilic nature, which allows it to interact with various biological nucleophiles. Its reactivity primarily involves covalent bonding with proteins and nucleic acids, leading to cellular toxicity. The compound's mechanism of action can be summarized as follows:

- Covalent Binding : The compound reacts with soft nucleophiles such as glutathione (GSH), which can disrupt cellular redox balance and enhance oxidative stress .

- Oxidative Stress Activation : The interaction with GSH not only serves as a detoxification pathway but also contributes to increased susceptibility to reactive oxygen species (ROS), promoting cytotoxic effects in cells .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects across various cell lines. In vitro studies have shown that exposure to this compound leads to cell death through mechanisms involving oxidative stress and DNA damage. Notably, acrylamides are known for their high toxicity levels, which can be correlated with their reactivity towards biological nucleophiles .

Carcinogenic Potential

Acrylamides, including this compound, have been classified as probable human carcinogens based on their ability to form DNA adducts following metabolic activation. This process is facilitated by cytochrome P450 enzymes, which convert acrylamide into reactive metabolites like glycidamide. These metabolites can bind to DNA, leading to mutations and potentially initiating carcinogenesis .

Case Studies and Experimental Evidence

- Cytotoxicity Studies : In a series of experiments involving different reporter gene cell lines (e.g., HEK293T, HepG2), researchers measured the cytotoxic effects of various acrylamides, including this compound. The results demonstrated a linear correlation between GSH reactivity and cytotoxicity levels across the tested compounds .

- Neurotoxicity Assessments : The neurotoxic effects of acrylamides have been documented in animal models. For instance, studies involving rodent models have shown that exposure to acrylamide results in neurodegenerative changes consistent with oxidative stress mechanisms .

- Metabolomic Analysis : Advanced metabolomic techniques have been employed to analyze the effects of this compound on cellular metabolism. These studies revealed alterations in metabolic pathways associated with oxidative stress response and detoxification processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the recommended methods for synthesizing N-(2-hydroxy-5-methylphenyl)acrylamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of arylacrylamide derivatives typically involves coupling acryloyl chloride with substituted anilines. For N-(2-hydroxy-5-methylphenyl)acrylamide, a modified procedure can be adapted from the synthesis of N-(2-hydroxy-5-methylphenyl)benzamide . Key steps include:

- Dissolving 2-amino-4-methylphenol in acetonitrile under reflux.

- Adding acryloyl chloride dropwise under nitrogen atmosphere to prevent polymerization.

- Monitoring reaction progress via TLC or HPLC.

- Recrystallization from methanol to isolate pure crystals. Optimization may involve adjusting stoichiometry, solvent polarity, and reaction temperature to maximize yield and minimize byproducts (e.g., dimerization). IR spectroscopy can confirm amide bond formation (C=O stretch at ~1640 cm⁻¹) .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: A combination of analytical techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d₆ to verify aromatic protons, hydroxyl group (δ ~9-10 ppm), and acrylamide backbone (CH₂=CH– signals at δ 5.5–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ for C₁₀H₁₁NO₂: 178.0868).

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

- Melting Point : Compare with literature values to assess purity .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the hydrogen-bonding network in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:

- Growing high-quality crystals via slow evaporation in methanol or DMF.

- Data collection using a diffractometer (e.g., Oxford Diffraction Gemini) with MoKα radiation (λ = 0.71073 Å) at low temperature (e.g., 123 K) to reduce thermal motion .

- Structure refinement using SHELXL to model hydrogen bonds. For example, intramolecular N–H⋯O and O–H⋯O interactions stabilize the planar amide moiety, while intermolecular C–H⋯O bonds form chains along the [100] axis .

- Visualization tools like ORTEP-3 or Mercury can map bond angles and dihedral deviations (e.g., planar amide group with r.m.s. deviation <0.03 Å) .

Q. How can researchers analyze contradictions in thermal stability data for acrylamide derivatives?

Methodological Answer: Discrepancies in thermal decomposition temperatures (Tₐ) may arise from:

- Sample Purity : Impurities (e.g., unreacted monomers) lower observed Tₐ. Validate via HPLC or DSC .

- Experimental Conditions : Use standardized protocols (e.g., TGA under N₂ at 10°C/min) to compare data.

- Crystallinity : Highly ordered crystals (confirmed by SCXRD) often exhibit higher Tₐ due to stronger intermolecular forces . For N-(2-hydroxy-5-methylphenyl)acrylamide, correlate TGA curves with hydrogen-bond strength; stronger O–H⋯O networks may delay decomposition .

Q. What computational methods are suitable for predicting the reactivity of this compound in copolymerization?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for radical polymerization. The acrylamide double bond (C=C) typically acts as the reactive site .

- Molecular Dynamics (MD) : Simulate copolymerization with vinyl monomers (e.g., styrene) to assess steric effects from the hydroxyl and methyl substituents.

- Kinetic Modeling : Use Arrhenius parameters to optimize reaction rates and initiator concentrations .

Methodological Considerations

Q. How can researchers mitigate challenges in quantifying trace acrylamide derivatives using HPLC?

Methodological Answer:

- Column Selection : Use a C18 column with a mobile phase of acetonitrile/water (60:40 v/v) and 0.1% formic acid to enhance peak resolution .

- Detection : UV detection at 210 nm for acrylamide’s conjugated system.

- Validation : Spike-and-recovery tests (≥90% recovery) and limit of detection (LOD <0.1 ppm) ensure accuracy .

Q. What experimental designs are optimal for studying the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus and E. coli) using concentrations from 1–100 µM .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., N-phenylacrylamide) to identify critical substituents .

- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) to predict binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.